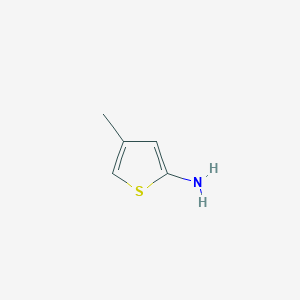

4-Methylthiophen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCUWLXJWHXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481535 | |

| Record name | 4-Methyl-thiophen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-82-2 | |

| Record name | 4-Methyl-thiophen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Screening for Bioactive Novel 2-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and the diverse pharmacological properties exhibited by its derivatives.[1][2][3] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4][5][6] This technical guide provides an in-depth overview of the biological activity screening of novel 2-aminothiophene derivatives, complete with detailed experimental protocols, structured data presentations, and visualizations of key workflows and signaling pathways.

Anticancer Activity Screening

A significant area of investigation for 2-aminothiophene derivatives is their potential as anticancer agents.[4][7] These compounds have demonstrated cytostatic and antiproliferative effects against various cancer cell lines.[1][8]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel 2-aminothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for representative 2-aminothiophene derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6CN14 | HeLa (Cervical Adenocarcinoma) | < 5 | Doxorubicin | Not Specified |

| 7CN09 | HeLa (Cervical Adenocarcinoma) | < 5 | Doxorubicin | Not Specified |

| 6CN14 | PANC-1 (Pancreatic Adenocarcinoma) | < 10 | Doxorubicin | Not Specified |

| 7CN09 | PANC-1 (Pancreatic Adenocarcinoma) | < 10 | Doxorubicin | Not Specified |

| Compound 5g | MDA-MB-468 (Breast Cancer) | Not Specified | Erlotinib | Not Specified |

| Compound 7a | MDA-MB-468 (Breast Cancer) | Not Specified | Erlotinib | Not Specified |

Note: The data presented is a compilation from multiple sources. For detailed information on specific compounds, please refer to the cited literature.[1][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

-

2-aminothiophene derivatives

-

Human cancer cell lines (e.g., HeLa, PANC-1, MDA-MB-468)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds (e.g., 5, 10, 25, 50 µM).[1] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualization: General Workflow for Anticancer Screening

Antimicrobial Activity Screening

2-Aminothiophene derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6][9][10]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Compound 4 | Escherichia coli | 10-20 | Aspergillus niger | 10-20 |

| Compound 5 | Staphylococcus aureus | 10-20 | Candida albicans | 10-20 |

| Compound 9 | Escherichia coli | 10-20 | Aspergillus niger | 10-20 |

| Compound 7b | Pseudomonas aeruginosa | Not Specified | Not Specified | Not Specified |

| Compound 7b | Staphylococcus aureus | Not Specified | Not Specified | Not Specified |

| Compound 7b | Bacillus subtilis | Not Specified | Not Specified | Not Specified |

Note: This table presents a selection of data. For comprehensive results, refer to the original research articles.[10][11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

-

2-aminothiophene derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi). Add 100 µL of the inoculum to each well containing the serially diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) should also be included as a reference.[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Screening Workflow

Anti-inflammatory Activity Screening

Several 2-aminothiophene derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[12][13][14]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated by the compound's ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by its effect on the production of pro-inflammatory cytokines.

| Compound ID | Assay | IC50 (µM) |

| Compound 1 | Anti-inflammatory | 121.47 |

| Compound 2 | Anti-inflammatory | 412 |

| Compound 3 | Anti-inflammatory | 323 |

| Compound 4 | Anti-inflammatory | 348 |

| Compound 5 | Anti-inflammatory | 422 |

| Compound 6 | Anti-inflammatory | 396 |

Note: The specific anti-inflammatory assay for these IC50 values was not detailed in the initial search results. This table is based on available data.[12][13][14]

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a common method to screen for inhibitors of the COX-2 enzyme, a key player in inflammation.

Materials:

-

2-aminothiophene derivatives

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (commercially available)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the instructions of the commercial assay kit. This typically includes the enzyme, heme, and assay buffer.

-

Compound Addition: Add the 2-aminothiophene derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Colorimetric Reaction: The kit will contain a probe that reacts with the product of the COX reaction (Prostaglandin G2) to produce a colored substance.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. The IC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.

Visualization: NRF2 Signaling Pathway

Some 2-aminothiophene derivatives exert their anti-inflammatory effects by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and anti-inflammatory genes.[15]

This guide provides a foundational framework for the biological activity screening of novel 2-aminothiophene derivatives. The versatility of this scaffold warrants a multi-faceted screening approach to uncover its full therapeutic potential. Researchers are encouraged to adapt and expand upon these protocols based on their specific research objectives.

References

- 1. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijpscr.info [ijpscr.info]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

The Emerging Role of the 4-Methylthiophen-2-amine Scaffold in Anti-Inflammatory Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. Thiophene-based compounds have emerged as a "privileged structure" in this arena, with several derivatives demonstrating potent anti-inflammatory effects.[1][2] This technical guide delves into the therapeutic potential of the 4-Methylthiophen-2-amine core, a key pharmacophore, by examining the established anti-inflammatory mechanisms of structurally related thiophene derivatives. We will explore its potential impact on key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for its evaluation.

Mechanisms of Anti-Inflammatory Action

Thiophene derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by targeting key enzymes and signaling cascades involved in the inflammatory response. The presence of methyl and amine groups on the thiophene ring is often associated with significant biological activity.[1][2]

Inhibition of Pro-Inflammatory Enzymes: COX and LOX

A primary mechanism by which non-steroidal anti-inflammatory drugs (NSAIDs) function is through the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins.[1] Similarly, inhibition of lipoxygenase (LOX) enzymes, which are responsible for the synthesis of leukotrienes, is another important strategy.[1] Several thiophene derivatives have been identified as potent inhibitors of both COX and LOX enzymes.[1][2][3][4] The dual inhibition of COX and 5-LOX is considered a promising therapeutic strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][6]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, thiophene derivatives have been shown to modulate intracellular signaling pathways that are central to the inflammatory process. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of gene expression for a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of genes encoding proteins such as TNF-α, IL-6, and IL-1β.[9][10] Some thiophene derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of these inflammatory mediators.[7][11]

MAPK Signaling Pathway: The MAPK family, including ERK, p38, and JNK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis.[12][13][14][15] Activation of p38 and JNK is often associated with the production of pro-inflammatory cytokines.[13][14] Methoxy-substituted thiophene derivatives have been observed to inhibit the activation of ERK and p38.[11]

Quantitative Data on Anti-Inflammatory Activity of Thiophene Derivatives

While specific data for this compound is not yet available, numerous studies have quantified the anti-inflammatory effects of structurally similar compounds. This data provides a strong rationale for investigating the this compound core.

| Compound Class | Assay | Target | Result | Reference |

| Thiazolo-thiophene derivatives | In vivo (Asthma model) | Pro-inflammatory cytokines | Significant reduction of TNF-α, IL-1β, and IL-6 | [1] |

| 2-Amino-thiophene derivatives | In vivo (Carrageenan-induced paw edema) | Inflammation | 58.46% inhibition at 50 mg/kg | [1] |

| Tetrasubstituted thiophenes | In vivo (Carrageenan-induced rat paw edema) | Inflammation | 77% protection at 20 mg/kg (Compound 4c) | [16] |

| Thiophene derivatives | In vitro (LPS-induced THP-1 monocytes) | NF-κB, ERK, p38 | Inhibition of activation at 10 µM | [11] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | In vitro enzyme assay | COX-2 | IC50 values in the range of 0.76-9.01 µM | [17][18] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | In vitro enzyme assay | 5-LOX | IC50 values of 23.08 and 38.46 µM for compounds 5d and 5e | [17][18] |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | In vitro (LPS-stimulated RAW 264.7 cells) | Nitric Oxide (NO) Production | Up to 87.07% inhibition | [19] |

Experimental Protocols

To facilitate further research into this compound and its derivatives, detailed methodologies for key anti-inflammatory assays are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of cyclooxygenase enzymes.

Principle: The peroxidase activity of COX is determined by monitoring the initial rate of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation in the presence of arachidonic acid.

Methodology:

-

A reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2) is prepared.

-

The test compound (e.g., this compound dissolved in DMSO) is added to the mixture and pre-incubated.

-

The reaction is initiated by adding arachidonic acid and TMPD.

-

The absorbance is measured kinetically at 595 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

-

IC50 values are determined from a dose-response curve.[17][20]

In Vitro 5-LOX Inhibition Assay

This assay measures the inhibition of the 5-lipoxygenase enzyme, which is involved in leukotriene synthesis.

Principle: The activity of 5-LOX is determined by measuring the formation of leukotrienes from arachidonic acid.

Methodology:

-

The 5-LOX enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored by measuring the increase in absorbance at 234 nm.

-

The percentage of inhibition is calculated, and IC50 values are determined.[17][20]

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Principle: The concentration of nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

Methodology:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[7][19][21]

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[16][20]

Methodology:

-

Rodents (typically rats or mice) are divided into control and treatment groups.

-

The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[16][18]

General Experimental Workflow for Screening

The discovery and development of novel anti-inflammatory agents from a core scaffold like this compound typically follows a structured workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel anti-inflammatory agents. The collective evidence from studies on related thiophene derivatives strongly suggests that compounds based on this core could exhibit potent inhibitory effects on key inflammatory enzymes like COX and LOX, and modulate critical signaling pathways such as NF-κB and MAPK.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitutions on the thiophene ring and the amine group to maximize anti-inflammatory potency and selectivity while minimizing potential toxicity. Such investigations could pave the way for the development of a new class of effective and safe anti-inflammatory drugs.

References

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring new imines as anti-inflammatory COX and 5-LOX inhibitors with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 8. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 9. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of TGF-β1, PI3K/PIP3/Akt, Nrf-2/Keap-1 and NF-κB signaling pathways to avert bifenthrin induced hepatic injury: A palliative role of daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 21. Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives [mdpi.com]

The Discovery of 2-Aminothiophene Derivatives as Potent Inhibitors of Atypical Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including those governing cell growth, differentiation, and apoptosis.[1] The PKC family is categorized into three main groups: classical (cPKC), novel (nPKC), and atypical (aPKC) isoforms, distinguished by their activation mechanisms.[1] Atypical PKC (aPKC) isoforms, comprising PKCζ and PKCι/λ, are of particular interest as they are activated independently of calcium and diacylglycerol, playing crucial roles in inflammatory and vascular permeability pathways.[2][3] Dysregulation of aPKC signaling has been implicated in various pathologies, including cancer, inflammation, and diabetic retinopathy, making it a compelling target for therapeutic intervention.[2][3]

This technical guide focuses on a promising class of small molecule inhibitors: 2-aminothiophene derivatives. These heterocyclic compounds have emerged from chemical library screenings as potent and selective inhibitors of aPKC isoforms.[2][4] This document will provide an in-depth overview of their discovery, structure-activity relationships (SAR), the experimental protocols used for their characterization, and the signaling pathways they modulate.

Structure-Activity Relationship (SAR) of 2-Aminothiophene Derivatives

The inhibitory potency of 2-aminothiophene derivatives against atypical PKC is significantly influenced by the nature and position of substituents on the thiophene and the C-4 phenyl rings. A systematic analysis of these derivatives has revealed key structural features that govern their activity.

Quantitative Inhibitory Data

The following table summarizes the in vitro and cellular activities of a series of 2-amino-3-carboxy-4-phenylthiophene derivatives against atypical PKC. The data is presented to facilitate a clear understanding of the structure-activity relationships.

| Compound ID | R1 | R2 | R3 | R4 | aPKC IC50 (µM) | NF-κB Reporter EC50 (µM) | Endothelial Permeability EC50 (µM) |

| 1 | H | H | H | H | > 30 | > 10 | > 10 |

| 6 | OMe | H | H | H | 0.25 | 0.05 | 0.08 |

| 12 | OEt | H | H | H | 0.30 | 0.07 | 0.10 |

| 15 | OH | H | H | H | 1.5 | 0.8 | 1.2 |

| 21 | F | H | H | H | 5.2 | 3.1 | 4.5 |

| 25 | Cl | H | H | H | 3.8 | 2.5 | 3.1 |

| 32 | H | OMe | H | OMe | 0.15 | 0.03 | 0.04 |

| 35 | H | H | OMe | H | 0.45 | 0.12 | 0.18 |

| 40 | NO2 | H | H | H | > 30 | > 10 | > 10 |

| 43 | H | H | H | COOH | > 30 | > 10 | > 10 |

From the data, several key SAR observations can be made:

-

Electron-donating groups on the C-4 phenyl ring are crucial for activity. Compounds with methoxy (e.g., 6 , 12 , 32 , 35 ) or hydroxy (15 ) substituents exhibit significantly higher potency compared to the unsubstituted analog (1 ).

-

Electron-withdrawing groups are detrimental to activity. The presence of nitro (40 ) or carboxylic acid (43 ) groups drastically reduces or abolishes inhibitory activity.

-

The position of the substituent on the phenyl ring influences potency. Dimethoxy substitution at the 3 and 5 positions (32 ) resulted in the most potent compound in this series.

-

Halogen substitution leads to moderate activity. Fluoro (21 ) and chloro (25 ) substituents result in compounds with intermediate potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 2-aminothiophene derivatives as aPKC inhibitors.

Synthesis of 2-Amino-3-carboxy-4-phenylthiophene Derivatives (Gewald Reaction)

The synthesis of the 2-aminothiophene scaffold is typically achieved through the Gewald reaction, a multi-component condensation.[5]

Materials:

-

Substituted benzaldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of the appropriately substituted benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add morpholine (0.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Atypical PKC Kinase Assay

This assay measures the direct inhibitory effect of the 2-aminothiophene derivatives on the enzymatic activity of aPKC.

Materials:

-

Recombinant human aPKC (PKCζ or PKCι)

-

Myelin basic protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (2-aminothiophene derivatives) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, MBP, and the test compound at various concentrations (final DMSO concentration should be ≤1%).

-

Initiate the kinase reaction by adding recombinant aPKC enzyme to the mixture.

-

After a brief pre-incubation (e.g., 10 minutes at 30°C), add [γ-³²P]ATP to start the phosphorylation reaction.

-

Allow the reaction to proceed for a set time (e.g., 20 minutes at 30°C).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay assesses the ability of the compounds to inhibit aPKC-mediated NF-κB activation.

Materials:

-

HEK293 cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

TNF-α or other NF-κB stimulus

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, pre-treat the transfected cells with various concentrations of the 2-aminothiophene derivatives for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the EC50 value.

In Vitro Endothelial Permeability Assay

This assay measures the ability of the compounds to block VEGF-induced increases in endothelial monolayer permeability.

Materials:

-

Human retinal microvascular endothelial cells (HRMECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

VEGF (Vascular Endothelial Growth Factor)

-

FITC-dextran (70 kDa)

-

Fluorometer

Procedure:

-

Culture HRMECs to confluence on the Transwell inserts to form a monolayer.

-

Pre-treat the endothelial monolayers with various concentrations of the 2-aminothiophene derivatives for 1 hour.

-

Add VEGF to the lower chamber of the Transwell to stimulate the cells.

-

Add FITC-dextran to the upper chamber.

-

After a defined period (e.g., 2 hours), collect samples from the lower chamber.

-

Measure the fluorescence of the samples using a fluorometer to quantify the amount of FITC-dextran that has passed through the endothelial monolayer.

-

Calculate the percentage of inhibition of VEGF-induced permeability for each compound concentration and determine the EC50 value.

Signaling Pathways and Mechanism of Action

Atypical PKC isoforms are key mediators in signaling pathways that lead to inflammation and increased vascular permeability. The 2-aminothiophene derivatives exert their therapeutic potential by inhibiting aPKC at critical nodes in these pathways.

aPKC in NF-κB Signaling

In the canonical NF-κB signaling pathway, stimuli such as TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Atypical PKC is essential for the activation of the IKK complex.

Caption: aPKC-mediated activation of the NF-κB signaling pathway.

aPKC in VEGF-Induced Endothelial Permeability

VEGF is a potent inducer of vascular permeability. Upon binding to its receptor (VEGFR), a signaling cascade is initiated that leads to the disruption of tight junctions between endothelial cells. Atypical PKC is a critical downstream effector of VEGFR activation, leading to the phosphorylation of tight junction proteins and subsequent barrier dysfunction.

References

- 1. d-nb.info [d-nb.info]

- 2. The atypical PKCs in inflammation: NF-κB and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOVEL ATYPICAL PKC INHIBITORS PREVENT VASCULAR ENDOTHELIAL GROWTH FACTOR-INDUCED BLOOD-RETINAL BARRIER DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

Preliminary Cytotoxicity Studies of 4-Methylthiophen-2-amine Analogs on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of 4-methylthiophen-2-amine analogs, a class of heterocyclic compounds with emerging potential in oncology research. The document consolidates available data on their anticancer activity, details the experimental protocols for cytotoxicity evaluation, and visualizes potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Thiophene-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 2-aminothiophene scaffold, in particular, serves as a versatile building block for the synthesis of molecules with potent antiproliferative effects.[1][3][4] This guide focuses on analogs of this compound, summarizing their cytotoxic effects on various cancer cell lines and elucidating the methodologies used for their evaluation.

Data Presentation: Cytotoxicity of this compound Analogs

The following tables summarize the in vitro cytotoxicity of various 2-aminothiophene derivatives, which are structurally related to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparing the potency and selectivity of these analogs.

Table 1: Cytotoxicity (IC50 in µM) of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives [5]

| Compound | NUGC (Gastric) | DLD-1 (Colon) | HA22T (Liver) | HEPG-2 (Liver) | MCF (Breast) | HONE-1 (Nasopharyngeal) | WI-38 (Normal Fibroblast) |

| 6a | >100 | >100 | 15.3 | 20.8 | >100 | 12.5 | >100 |

| 7 | 10.2 | 18.4 | 8.1 | 11.5 | 25.6 | 9.3 | >100 |

| 8a | 22.5 | 30.1 | 14.2 | 19.8 | 40.3 | 15.7 | >100 |

| 8b | 15.8 | 22.4 | 10.6 | 15.1 | 32.7 | 11.9 | >100 |

| 9b | 8.7 | 12.5 | 6.3 | 9.8 | 18.4 | 7.1 | >100 |

| 10b | 11.3 | 16.8 | 7.9 | 10.4 | 21.5 | 8.6 | >100 |

| 10c | 9.1 | 14.2 | 5.7 | 8.2 | 16.9 | 6.4 | >100 |

Table 2: Antiproliferative Activity (% Inhibition at 50 µM) of 2-Aminothiophene Derivatives [1][6]

| Compound | HeLa (Cervical) | PANC-1 (Pancreatic) |

| 6CN09 | 65% | 58% |

| 6CN10 | 72% | 63% |

| 6CN12 | 58% | 51% |

| 6CN14 | 85% | 78% |

| 7CN09 | 88% | 81% |

| 7CN11 | 75% | 69% |

| Doxorubicin | 92% | 85% |

Table 3: Cytotoxicity (IC50 in µM) of Phenyl-Thiophene-Carboxamide Derivatives [2]

| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | LX-2 (Normal Liver) | Hek293t (Normal Kidney) |

| 2b | 1.8 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.3 | 2.8 ± 0.2 | >50 | >50 |

| 2e | 2.5 ± 0.2 | 3.2 ± 0.3 | 4.1 ± 0.4 | 3.6 ± 0.3 | >50 | >50 |

| CA-4 | 0.02 ± 0.001 | 0.03 ± 0.002 | 0.01 ± 0.001 | 0.02 ± 0.001 | 15.2 ± 1.1 | 18.5 ± 1.5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols typically employed in the cytotoxic evaluation of this compound analogs.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer, A549 for lung cancer) and a normal cell line (e.g., WI-38, LX-2) are used.

-

Culture Medium: Cells are maintained in an appropriate culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

-

Cell Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in apoptotic cells, while PI stains the necrotic cells with compromised membranes.

-

Data Analysis: The percentage of viable, early apoptotic, late apoptotic, and necrotic cells is quantified.

Cell Cycle Analysis

This analysis determines the effect of the compounds on the progression of the cell cycle.

-

Cell Treatment: Cells are treated with the test compounds for a specific duration.

-

Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Visualization of Potential Mechanisms

While the precise signaling pathways modulated by this compound analogs are still under investigation, many anticancer agents induce cell death through the activation of apoptotic pathways. The following diagrams illustrate a representative experimental workflow and a plausible signaling cascade.

Caption: Experimental workflow for the evaluation of this compound analogs.

References

- 1. daneshyari.com [daneshyari.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an efficient and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in the 1960s, this multicomponent reaction has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the mild reaction conditions employed.[1][2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, featuring in a multitude of biologically active compounds and approved pharmaceuticals, making the Gewald reaction a vital tool in drug discovery and development.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the Gewald reaction, including its mechanism, scope, and detailed experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of this important transformation.

Core Principles: Reaction Mechanism

The Gewald reaction proceeds through a sequence of three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization to form the aromatic thiophene ring.[3][6] A comprehensive computational study using density functional theory (DFT) has further elucidated the intricacies of the mechanism, particularly concerning the role of polysulfide intermediates.[7][8][9]

The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound (ketone or aldehyde) and an α-activated acetonitrile (e.g., malononitrile, ethyl cyanoacetate).[3][8] This is followed by the nucleophilic attack of the resulting carbanion on elemental sulfur (typically S8), leading to the formation of a polysulfide chain.[7][10] These polysulfide intermediates can interconvert and decompose through various pathways. The final, thermodynamically driven step is the intramolecular cyclization of a monosulfide intermediate, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene product.[7][9][10]

Variations and Scope

The Gewald reaction is highly versatile, accommodating a wide range of substrates.[2] Several variations of the original protocol have been developed to improve yields, reduce reaction times, and expand the substrate scope. These modifications include the use of different bases, catalysts, solvents, and energy sources such as microwave irradiation.[2][11]

Key Variations:

-

First Version: Condensation of α-mercaptoketones or aldehydes with α-activated acetonitriles in the presence of a basic catalyst.[2][8]

-

One-Pot Multicomponent Reaction: The most common approach, reacting a carbonyl compound, an α-activated acetonitrile, and elemental sulfur in the presence of an amine base.[8]

-

Two-Step Procedure: Involves the initial preparation and isolation of the α,β-unsaturated nitrile (Knoevenagel-Cope condensation product), followed by its reaction with sulfur and a base. This can be advantageous for less reactive ketones.[2]

-

Catalytic Variations: While stoichiometric amounts of amine bases are often used, truly catalytic versions employing systems like piperidinium borate have been developed.[4]

-

Modified Conditions: The use of microwave assistance, solid-supported synthesis, and solvent-free conditions have been explored to enhance the reaction's efficiency and green credentials.[2][11][12]

The choice of reactants significantly influences the substitution pattern of the final 2-aminothiophene product. The carbonyl compound determines the substituents at the 4- and 5-positions, while the α-activated acetonitrile provides the amino group at the 2-position and another substituent at the 3-position.

Quantitative Data Overview

The yield and reaction time of the Gewald reaction are influenced by the choice of reactants, catalyst, solvent, and temperature. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of Catalyst on the Gewald Reaction

| Entry | Carbonyl Compound | α-Activated Nitrile | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | None | Ethanol | 24 h | 0 | [4] |

| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (10) | Ethanol | 30 min | 92 | [4] |

| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (15) | Ethanol | 25 min | 94 | [4] |

| 4 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | Ethanol | 20 min | 96 | [4] |

| 5 | Cyclohexanone | Malononitrile | Pyrrolidinium Borate (20) | Ethanol | 30 min | 90 | [4] |

| 6 | Cyclohexanone | Malononitrile | Morpholinium Borate (20) | Ethanol | 40 min | 85 | [4] |

Table 2: Effect of Solvent and Temperature on the Gewald Reaction

| Entry | Carbonyl Compound | α-Activated Nitrile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol | Room Temp. | 24 h | Trace | [4] |

| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol | 50 | 1 h | 65 | [4] |

| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol | Reflux | 20 min | 96 | [4] |

| 4 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 36-40 h | 25-70 | [11] |

| 5 | Various Ketones | Various Nitriles | Triethylamine | Water | Room Temp. | - | 75-98 | [13] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Gewald reaction under different conditions.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes using Conventional Heating

This protocol describes a typical one-pot synthesis using an amine base.[3]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

α-Activated acetonitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.0 equiv)

-

Amine base (e.g., morpholine or diethylamine) (0.5 - 1.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the α-activated acetonitrile, and the solvent.

-

Add the amine base to the mixture and stir at room temperature for 10-15 minutes.

-

Add elemental sulfur to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 45-50 °C or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

-

Wash the crude product with cold ethanol or water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to afford the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This protocol outlines an efficient variation of the Gewald reaction using microwave irradiation and a solid support.[14]

Materials:

-

Carbonyl compound (1.0 equiv)

-

α-Activated nitrile (1.0 equiv)

-

Elemental sulfur (1.0 equiv)

-

Solid support (e.g., basic alumina)

-

Amine base (e.g., morpholine)

Procedure:

-

In a mortar, thoroughly grind the carbonyl compound, α-activated nitrile, elemental sulfur, and the solid support.

-

Add a catalytic amount of the amine base and continue grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically a few minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel and extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental and Drug Discovery Workflow

The synthesis of 2-aminothiophenes via the Gewald reaction is often the initial step in a broader drug discovery workflow. This involves the synthesis of a library of derivatives, followed by purification, characterization, and biological screening.

Conclusion

The Gewald reaction remains a powerful and indispensable tool for the synthesis of 2-aminothiophenes. Its versatility, operational simplicity, and the biological significance of its products ensure its continued relevance in both academic research and the pharmaceutical industry. The ongoing development of more efficient and environmentally friendly protocols, such as those employing catalytic systems and alternative energy sources, further enhances the utility of this remarkable multicomponent reaction. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize the Gewald reaction in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Ascendancy of 2-Aminothiophene Scaffolds: A Technical Guide to Their Potential as Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutics.[1][2] This technical guide delves into the burgeoning potential of 2-aminothiophene derivatives as allosteric modulators, a class of drugs that fine-tune protein function by binding to a site distinct from the primary, or orthosteric, site.[3] This mode of action offers the potential for greater selectivity and a more nuanced pharmacological response compared to traditional agonists and antagonists. We will explore the synthesis, biological activity, and therapeutic promise of these compounds, with a focus on their modulation of G-protein coupled receptors (GPCRs), providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of discovery.

A Versatile Synthesis: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most commonly and efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation.[2][4] This reaction's operational simplicity, the ready availability of starting materials, and its typically mild conditions have cemented its status as a cornerstone of heterocyclic chemistry.[5][6]

The reaction generally involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile, and elemental sulfur, in the presence of a basic catalyst.[4]

Logical Workflow for Gewald Synthesis

References

- 1. CREB mediates the insulinotropic and anti-apoptotic effects of GLP-1 signaling in adult mouse β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

The Synthetic Versatility of the 2-Aminothiophene Core: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents.[1] Its inherent drug-like properties, synthetic accessibility, and the capacity for broad biological activity make it a focal point for researchers in drug discovery and development.[2] This technical guide provides a comprehensive overview of the synthetic versatility of the 2-aminothiophene core, detailing its synthesis, functionalization, and application in the creation of potent and selective bioactive molecules. The content herein is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

I. Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2] The operational simplicity, ready availability of starting materials, and generally mild reaction conditions contribute to the versatility of this reaction.[4]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol provides a representative example of the Gewald reaction for the synthesis of a common 2-aminothiophene intermediate.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or Diethylamine)

-

Ethanol

Procedure:

-

To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

-

To the stirred mixture, add morpholine (10 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a solid.[7][8]

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

II. Functionalization of the 2-Aminothiophene Scaffold

The synthetic utility of the 2-aminothiophene core extends far beyond its initial synthesis. The amino group at the C2 position and the hydrogen atoms on the thiophene ring provide multiple handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

A. N-Functionalization

The amino group can be readily acylated, alkylated, or used in the formation of ureas and thioureas, providing access to a wide range of N-substituted derivatives.

Experimental Protocol: N-Acetylation of a 2-Aminothiophene

Materials:

-

2-Aminothiophene derivative

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

Procedure:

-

Dissolve the 2-aminothiophene derivative (1 mmol) in pyridine (5 mL).

-

Add acetic anhydride (1.2 mmol) dropwise to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

B. C-H Functionalization and Cross-Coupling Reactions

The thiophene ring can undergo various C-H activation and cross-coupling reactions, such as Suzuki and direct arylation, to introduce aryl or heteroaryl substituents, further expanding the chemical space.

Experimental Protocol: Suzuki Cross-Coupling of a 2-Bromo-5-arylthiophene Derivative

Materials:

-

2-Bromo-5-aryl-3-hexylthiophene

-

Arylboronic acid

-

Pd(PPh3)4 (Palladium catalyst)

-

K3PO4 (Potassium phosphate)

-

1,4-Dioxane/Water solvent mixture

Procedure:

-

To a reaction vessel, add the 2-bromo-5-aryl-3-hexylthiophene (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K3PO4 (2 mmol).[9]

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 90-100°C for 12-24 hours under an inert atmosphere.[10][11]

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biarylthiophene product.[7]

C. Annulation Reactions: Synthesis of Fused Heterocycles

The 2-aminothiophene core is an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are also of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine

Materials:

-

Ethyl 2-aminothiophene-3-carboxylate derivative

-

Formamide

Procedure:

-

A mixture of the ethyl 2-aminothiophene-3-carboxylate derivative (1 mmol) and an excess of formamide (e.g., 10 mL) is heated at reflux (around 180-200°C) for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then ethanol to afford the thieno[2,3-d]pyrimidin-4(3H)-one product.[12]

III. Biological Activities and Quantitative Data

2-Aminothiophene derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

A. Anticancer Activity

Many 2-aminothiophene derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling proteins such as kinases.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative | MCF-7 (Breast) | 4.13 | [] |

| Thienopyrimidine derivative | HepG-2 (Liver) | 3.3 | [] |

| Thiophene carboxamide | Hep3B (Liver) | 5.46 | [14] |

| 2-Amino-3-cyano-thiophenes | HeLa (Cervical) | ~10-25 | [15] |

| Thienopyrrole derivative | PC-3 (Prostate) | 2.15 | [16] |

B. Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of new antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Aminothiophene-2-carboxylate | S. aureus | 10 | [17] |

| 3-Aminothiophene-2-carboxylate | E. coli | 10 | [17] |

| Thiophene-2-carboxamide | P. aeruginosa | ~20 | [10] |

| Thiophene-2-carboxamide | B. subtilis | ~19 | [10] |

| 2-Aminothiophene derivative | Colistin-Resistant E. coli | 8 | [18] |

C. Antiviral Activity

Certain 2-aminothiophene derivatives have been identified as having antiviral properties, particularly against HIV and other viruses.

| Compound Class | Virus | EC50 (µg/mL) | Reference |

| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | 3.8 | [1] |

| 3-Arylsulfonyl-2-(trifluoroacetamido)thiophene | CMV | 0.3 | [1] |

D. Central Nervous System (CNS) and Receptor Modulation Activity

The 2-aminothiophene core is present in drugs targeting the CNS, such as the antipsychotic olanzapine. Additionally, derivatives have been developed as modulators of various receptors, including adenosine receptors.

| Compound Class | Biological Target/Activity | ED50/IC50 (µM) | Reference |

| 5-Phenyl-3-benzoyl-2-aminothiophene | A1 Adenosine Receptor Allosteric Enhancer | ED50: 2.1 | [19] |

| 5-(4-Chlorophenyl)-3-ethoxycarbonyl-2-aminothiophene | A1 Adenosine Receptor Allosteric Enhancer | ED50: 6.6 | [19] |

| Olanzapine | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | - | [20] |

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-aminothiophene-based drugs exert their effects is crucial for rational drug design. Below are visualizations of key signaling pathways modulated by compounds containing this scaffold.

A. COX Inhibition Pathway (Mechanism of Tinoridine)

The anti-inflammatory drug Tinoridine, which contains a thienopyridine core derived from a 2-aminothiophene, acts in part by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[4][12]

Caption: Tinoridine inhibits COX enzymes, blocking prostaglandin synthesis.

B. Nrf2 Signaling Pathway (Antioxidant Response)

Some 2-aminothiophene derivatives may exert protective effects through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1]

References

- 1. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 18. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Resonance Structures of the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered heterocyclic aromatic compound with the chemical formula C₄H₄S, is a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3][4][5] Its unique electronic and structural properties, largely dictated by its aromaticity and the nature of the sulfur heteroatom, make it a privileged scaffold in the design of novel therapeutic agents and functional organic materials.[3][4][5] This guide provides a comprehensive examination of the theoretical underpinnings of thiophene's structure, focusing on its resonance and molecular orbital theories, supported by quantitative data and an overview of key experimental determination methods.

Theoretical Framework of the Thiophene Ring

The chemical behavior and stability of thiophene are best understood through the lens of its aromatic character.

Aromaticity and Hückel's Rule

Thiophene is classified as an aromatic compound because it fulfills Hückel's criteria for aromaticity: it is a cyclic, planar, and fully conjugated system containing (4n+2) π-electrons.[4][6] The planar five-membered ring consists of four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom. Each carbon atom contributes one electron to the π-system, and the sulfur atom contributes a lone pair of electrons, resulting in a total of 6 π-electrons (where n=1 in Hückel's rule), which are delocalized across the ring.[1][6][7] This delocalization of π-electrons is the source of thiophene's aromatic stability.[7] The order of aromaticity among similar five-membered heterocyclic compounds is generally considered to be thiophene > pyrrole > furan, which is often attributed to the lower electronegativity of sulfur compared to nitrogen and oxygen, allowing for more effective delocalization of its lone pair.[4][8][9]

Resonance Structures

The delocalization of the 6 π-electrons in the thiophene ring can be represented by several resonance structures. The sulfur atom, with its ability to accommodate a positive charge and potentially utilize its 3d orbitals, contributes to a greater number of possible resonance structures compared to furan or pyrrole.[10] The resonance hybrid of thiophene is a weighted average of these contributing structures, with the uncharged structure being the most significant contributor to the overall electronic distribution. The delocalization of electrons results in a partial positive charge on the sulfur atom and a distribution of negative charge on the carbon atoms of the ring, particularly at the C2 and C5 positions.[11] This charge distribution dictates the regioselectivity of electrophilic substitution reactions, which preferentially occur at the α-carbons (C2 and C5).[10][11]

Molecular Orbital Theory

A more sophisticated description of the electronic structure of thiophene is provided by molecular orbital (MO) theory. The π-system of thiophene is formed from the combination of the five p-orbitals of the ring atoms.[6] This combination results in the formation of five π molecular orbitals: three bonding (π₁, π₂, π₃) and two antibonding (π₄, π₅).[6][12] The 6 π-electrons of thiophene occupy the three bonding molecular orbitals, leaving the antibonding orbitals empty.[6] The complete filling of the bonding orbitals leads to a net stabilization of the molecule, which accounts for its aromaticity.[6] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity of thiophene.

Quantitative Structural and Energetic Data

Experimental and computational studies have provided precise data on the geometry and stability of the thiophene ring.

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| C-S | ~1.70 - 1.78 Å | X-ray, Electron Diffraction, DFT | [13][14][15][16] |

| Cα-Cβ | ~1.34 - 1.37 Å | X-ray, Electron Diffraction, DFT | [13][14][15] |

| Cβ-Cβ' | ~1.41 - 1.42 Å | X-ray, Electron Diffraction, DFT | [14][15] |

| Bond Angles | |||

| C-S-C | ~92° - 93° | X-ray, Electron Diffraction, DFT | [14][15][16] |

| S-C-C | ~109° - 112° | X-ray, Electron Diffraction, DFT | [14][15] |

| C-C-C | ~112° - 114° | X-ray, Electron Diffraction, DFT | [14][15] |

| Resonance Energy | ~29 kcal/mol | Calculation | [9] |

Experimental Protocols for Structural Determination

The precise three-dimensional structure of thiophene and its derivatives is determined using various experimental techniques, with X-ray crystallography and gas-phase electron diffraction being paramount.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Generalized Experimental Workflow:

-

Crystal Growth: High-quality single crystals of the thiophene derivative are grown from a solution.[17]

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]

-

Data Processing: The intensities of the diffracted spots are measured and corrected for experimental factors.[17]

-

Structure Solution: The phases of the structure factors are determined, leading to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[17]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, providing information about bond lengths, angles, and torsional angles.[18]

Generalized Experimental Workflow:

-

Sample Introduction: A gaseous sample of the thiophene derivative is introduced into a high-vacuum chamber.[18]

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules, and the scattered electrons are detected.[18]

-

Diffraction Pattern Recording: The scattered electron intensity is recorded as a function of the scattering angle.[18]

-

Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries.

-

Structure Refinement: The molecular geometry is refined to obtain the best fit between the experimental and theoretical data.[18]

Significance in Drug Development

The thiophene ring is a bioisostere of the benzene ring and is frequently incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[3] The unique electronic distribution and reactivity of the thiophene ring can be strategically utilized to enhance the pharmacological profile of a drug candidate.[3] Thiophene derivatives are found in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antibiotics.[1][11]

Conclusion

The theoretical and structural aspects of the thiophene ring are fundamental to understanding its chemical reactivity and its utility in various scientific disciplines. Its aromaticity, arising from the delocalization of 6 π-electrons across the five-membered ring, is the primary determinant of its stability and chemical behavior. Resonance and molecular orbital theories provide robust frameworks for describing its electronic structure. The precise geometric parameters of the thiophene nucleus have been elucidated through sophisticated experimental techniques such as X-ray crystallography and gas-phase electron diffraction. A thorough comprehension of these principles is indispensable for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the thiophene scaffold in the design of novel molecules with desired functions.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Discuss the aromaticity of Thiophene and draw its Molecular Orbital (MO) .. [askfilo.com]

- 7. Write the resonance structure of thiophene | Filo [askfilo.com]